2-Bromo-5-cyclopropylthiazole
Overview
Description
2-Bromo-5-cyclopropylthiazole is a chemical compound with the molecular formula C6H6BrNS and a molecular weight of 204.09 g/mol. It is characterized by a bromine atom and a cyclopropyl group attached to a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized by halogenating 5-cyclopropylthiazole using bromine in the presence of a suitable catalyst.
Cyclization: Another method involves cyclization of this compound derivatives under controlled conditions.
Industrial Production Methods: Industrial production typically involves large-scale halogenation reactions, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, producing different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium iodide (NaI) and aprotic solvents like dimethyl sulfoxide (DMSO) are typically employed.
Major Products Formed:
Oxidation: Brominated thiazole derivatives.
Reduction: Hydrogenated thiazole derivatives.
Substitution: Iodinated or other nucleophile-substituted thiazole derivatives.
Mechanism of Action
Target of Action
Thiazole derivatives, which include 2-bromo-5-cyclopropylthiazole, have been found in many important synthetic drug molecules, suggesting that they bind with high affinity to multiple receptors .
Mode of Action
It is known that thiazole derivatives interact with their targets, leading to various biological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives are known to possess various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathways are likely diverse and depend on the specific targets and mode of action of this compound.
Result of Action
Given the biological activities associated with thiazole derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Scientific Research Applications
2-Bromo-5-cyclopropylthiazole is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and pathways.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-Bromo-5-cyclopropylthiazole is unique due to its specific structural features:
Similar Compounds: Other thiazole derivatives, such as 2-chloro-5-cyclopropylthiazole and 2-fluoro-5-cyclopropylthiazole, share similarities but differ in their halogen atoms.
Uniqueness: The presence of the bromine atom imparts distinct chemical properties and reactivity compared to its chloro- and fluoro- counterparts.
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Properties
IUPAC Name |
2-bromo-5-cyclopropyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBIQBNTBZVRNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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